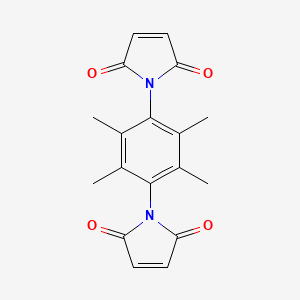
1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrrole-2,5-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Reaction with Maleic Anhydride: The phenylenediamine is reacted with maleic anhydride under controlled conditions to form the desired bis(pyrrole-2,5-dione) structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione moieties to pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring or the pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): A structurally similar compound with different substitution patterns.
2,3,5,6-Tetramethylphenol: Another tetramethyl-substituted phenylene derivative with different functional groups.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is unique due to its specific combination of a tetramethyl-substituted phenylene core and pyrrole-2,5-dione moieties. This structure imparts distinct electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
Properties
CAS No. |
66320-23-8 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3,5,6-tetramethylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-9-10(2)18(20-15(23)7-8-16(20)24)12(4)11(3)17(9)19-13(21)5-6-14(19)22/h5-8H,1-4H3 |
InChI Key |
PIXSVGBXTOZDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1N2C(=O)C=CC2=O)C)C)N3C(=O)C=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
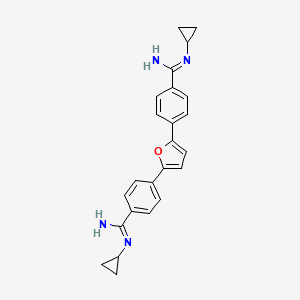

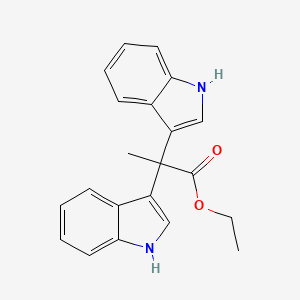

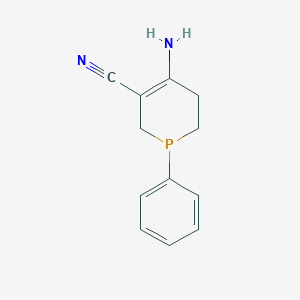
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

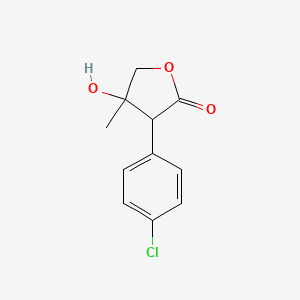
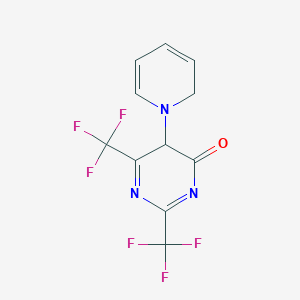
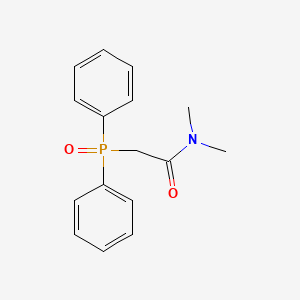

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
